Phosphatidylserines

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPCKNHXULUIY-RGULYWFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866199 | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1446756-47-3, 51446-62-9 | |

| Record name | Phosphatidyl serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyl phosphatidyl serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYL SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Phosphatidylserine in Apoptotic Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of phosphatidylserine (B164497) (PS) in the intricate signaling cascade of apoptosis. From its controlled externalization on the surface of apoptotic cells to its recognition by phagocytes, PS serves as a key "eat-me" signal, ensuring the efficient and immunologically silent clearance of dying cells. This document delves into the molecular mechanisms, quantitative aspects, and experimental methodologies central to understanding and targeting this fundamental biological process.

Introduction: Phosphatidylserine as a Hallmark of Apoptosis

In healthy cells, the plasma membrane exhibits a distinct lipid asymmetry, with phosphatidylserine (PS) almost exclusively sequestered to the inner leaflet.[1][2] This distribution is actively maintained by ATP-dependent enzymes called flippases.[3][4] During the early stages of apoptosis, this asymmetry is disrupted, leading to the exposure of PS on the outer leaflet of the plasma membrane.[1][5] This externalization of PS is a highly conserved and crucial signal that flags the apoptotic cell for recognition and engulfment by phagocytes, a process termed efferocytosis.[1][2][6] The efficient clearance of apoptotic cells is vital for tissue homeostasis, development, and the resolution of inflammation.[7][8]

The Molecular Machinery of Phosphatidylserine Externalization

The externalization of PS during apoptosis is a tightly regulated process orchestrated by the interplay of caspases, flippases, and scramblases.[1][9]

Caspase-Mediated Regulation: The executioner caspases, particularly caspase-3, play a central role in initiating PS exposure.[10][11][12] Activated caspases cleave and inactivate the flippases, such as ATP11A and ATP11C, which are responsible for returning PS to the inner leaflet.[9][13][14] Concurrently, caspases cleave and activate a family of proteins known as scramblases, which non-specifically and bidirectionally transport phospholipids (B1166683) across the plasma membrane, leading to the rapid appearance of PS on the cell surface.[4][13][14]

Key Proteins in PS Translocation:

-

Flippases (e.g., ATP11A, ATP11C): These P4-type ATPases actively transport PS from the outer to the inner leaflet of the plasma membrane, maintaining its asymmetric distribution in healthy cells.[3][4] During apoptosis, they are inactivated by caspase cleavage.[9][14]

-

Scramblases (e.g., Xkr8, TMEM16F): These proteins facilitate the rapid, bidirectional movement of phospholipids across the membrane bilayer. Xkr8 is a key scramblase activated by caspase-3 cleavage during apoptosis.[13][14] TMEM16F is another scramblase that can be activated by elevated intracellular calcium levels.[14]

Below is a diagram illustrating the core mechanism of PS externalization during apoptosis.

Caption: Mechanism of Phosphatidylserine Externalization in Apoptosis.

Recognition of Externalized Phosphatidylserine by Phagocytes

The exposed PS on the apoptotic cell surface acts as a ligand for a variety of phagocytic receptors, either through direct binding or indirectly via bridging molecules.[15][16][17] This recognition is the initial step in the efferocytosis process.

Direct Recognition:

-

T-cell immunoglobulin and mucin domain-containing protein 4 (TIM-4): Expressed on macrophages and dendritic cells, TIM-4 directly binds to PS and is a major receptor for the clearance of apoptotic cells.[18]

-

Brain-specific angiogenesis inhibitor 1 (BAI1): A member of the adhesion G protein-coupled receptor family, BAI1 recognizes PS and triggers downstream signaling for cytoskeletal rearrangement.[18][19]

-

Stabilin-2 (Stab2): A large transmembrane scavenger receptor that can directly bind to PS.[18]

Indirect Recognition (via Bridging Molecules):

-

Growth arrest-specific 6 (Gas6) and Protein S: These vitamin K-dependent proteins bind to PS on the apoptotic cell and then to the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) on the phagocyte.[6][15]

-

Milk fat globule-EGF factor 8 (MFG-E8): A secreted protein that binds to PS on apoptotic cells and to αvβ3 and αvβ5 integrins on phagocytes.[15][19]

The following diagram depicts the interaction between an apoptotic cell and a phagocyte.

Caption: Recognition of Exposed Phosphatidylserine by Phagocyte Receptors.

Downstream Signaling and Phagocytic Engulfment

The binding of PS, either directly or indirectly, to phagocytic receptors initiates a complex intracellular signaling cascade that culminates in the engulfment of the apoptotic cell.[6] A key pathway involves the activation of the Rac1 GTPase, which is a master regulator of actin cytoskeleton reorganization.[15]

One well-characterized pathway involves the recruitment of the adaptor proteins ELMO1 and DOCK180 to the phagocytic cup upon receptor engagement.[6] This complex then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1, leading to its activation. Activated Rac1 promotes actin polymerization and the extension of pseudopods to surround and internalize the apoptotic cell.

The signaling pathway leading to engulfment is illustrated below.

Caption: Downstream Signaling Cascade Leading to Phagocytic Engulfment.

Quantitative Data on Phosphatidylserine Exposure

The externalization of PS is a quantifiable event. The following table summarizes key quantitative parameters related to PS exposure during apoptosis.

| Parameter | Typical Value(s) | Cell Type/Condition | Reference(s) |

| Annexin (B1180172) V Binding Sites per Cell | |||

| Normal Lymphocytes | 0.53 x 10³ molecules/cell | Human Lymphocytes | [20] |

| Normal Neutrophils | 1.75 x 10³ molecules/cell | Human Neutrophils | [20] |

| Normal Monocytes | 2.45 x 10³ molecules/cell | Human Monocytes | [20] |

| Normal Platelets | 0.14 x 10³ molecules/cell | Human Platelets | [20] |

| Phosphatidylserine Concentration | |||

| Inner Leaflet (Normal RBCs) | ~1.1 µmol / 10⁷ cells | Human Red Blood Cells | [21] |

| Outer Leaflet (Normal RBCs) | ~0.12 µmol / 10⁷ cells | Human Red Blood Cells | [21] |

| Fold Increase in PS Exposure | |||

| Thalassemic vs. Normal RBCs | 1.7-fold increase | Human Red Blood Cells | [21] |

Experimental Protocols

Detection of Phosphatidylserine Externalization using Annexin V Staining and Flow Cytometry

Principle: Annexin V is a calcium-dependent protein that has a high affinity for PS.[5][22] When conjugated to a fluorochrome (e.g., FITC), it can be used to detect apoptotic cells with exposed PS via flow cytometry.[23] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact plasma membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.[24] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells of interest (suspension or adherent)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS)

-

10X Annexin V Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include a negative control (untreated cells).

-

Cell Harvesting:

-

Suspension cells: Centrifuge the cell suspension at 300-600 x g for 5 minutes and discard the supernatant.

-

Adherent cells: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium. Centrifuge the combined cell suspension and discard the supernatant.

-

-

Washing: Wash the cell pellet twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V.

-

Add 1-2 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer as soon as possible.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

The workflow for the Annexin V assay is depicted below.

References

- 1. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 2. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of flippases, scramblases and transfer proteins in phosphatidylserine subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of apoptotic cell phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. Dys-regulated phosphatidylserine externalization as a cell intrinsic immune escape mechanism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase 3 regulates phosphatidylserine externalization and phagocytosis of oxidatively stressed erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Phosphatidylserine recognition by phagocytes: a view to a kill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New phosphatidylserine receptors: clearance of apoptotic cells and more - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of phosphatidylserine in recognition of apoptotic cells by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dynamics of phagocytosis mediated by phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CD300b regulates the phagocytosis of apoptotic cells via phosphatidylserine recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of phosphatidylserine exposure in leukocytes and platelets by whole-blood flow cytometry with annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A flow cytometry approach for quantitative analysis of cellular phosphatidylserine distribution and shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. kumc.edu [kumc.edu]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Pioneering Discoveries: Unraveling Phosphatidylserine's Role in Cell Membrane Asymmetry

A Technical Guide on the Foundational Research into the Asymmetric Distribution of Phosphatidylserine (B164497) in the Plasma Membrane and its Early Implications for Cellular Function.

This whitepaper provides a comprehensive technical overview of the seminal research that established the principle of phosphatidylserine (PS) asymmetry in the cell membrane. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational experimental work that underpins our current understanding of membrane biology. The document details the core quantitative data, in-depth experimental protocols, and the early conceptualization of signaling pathways related to PS distribution.

Introduction: The Dawn of an Asymmetric View of the Cell Membrane

The fluid mosaic model, proposed by Singer and Nicolson in 1972, provided a revolutionary framework for understanding the structure of biological membranes. However, this model initially depicted a largely symmetric distribution of phospholipids (B1166683) between the two leaflets of the bilayer. It was the pioneering work of researchers in the early 1970s that challenged this notion and revealed a remarkable and functionally significant asymmetry in the arrangement of membrane lipids. This discovery, particularly concerning the localization of phosphatidylserine, opened up new avenues of research into the roles of membrane lipids in a multitude of cellular processes, from maintaining cell integrity to signaling cell death.

This guide revisits the foundational experiments that were instrumental in establishing the asymmetric distribution of phospholipids, with a specific focus on phosphatidylserine. We will delve into the quantitative data that emerged from these early studies, the ingenious experimental methodologies that were developed to probe the membrane's inner and outer leaflets, and the initial insights into the functional consequences of this asymmetry.

Quantitative Analysis of Phospholipid Distribution in the Human Erythrocyte Membrane

The human red blood cell (erythrocyte) served as a pivotal model system for early studies on membrane asymmetry due to its lack of internal organelles and the relative ease of isolating its plasma membrane. Seminal work by Bretscher in 1972 and a comprehensive study by Verkleij and colleagues in 1973 provided the first quantitative data on the asymmetric distribution of phospholipids.[1][2][3] These studies revealed that the choline-containing phospholipids, phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are predominantly located in the outer leaflet, while the aminophospholipids, phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (PS), are primarily found in the inner, cytoplasmic leaflet.[1][2][3]

The following table summarizes the quantitative distribution of the major phospholipid classes in the inner and outer leaflets of the human erythrocyte membrane as determined in these early, groundbreaking studies.

| Phospholipid | Total Phospholipid (%) | Outer Leaflet (% of total) | Inner Leaflet (% of total) |

| Phosphatidylcholine (PC) | 30 | 76 | 24 |

| Sphingomyelin (SM) | 25 | 82 | 18 |

| Phosphatidylethanolamine (PE) | 28 | 20 | 80 |

| Phosphatidylserine (PS) | 17 | 0 | 100 |

Data adapted from early studies on human erythrocyte membranes.

This stark asymmetry, particularly the exclusive localization of phosphatidylserine to the inner leaflet under normal physiological conditions, strongly suggested a highly regulated and functionally important aspect of membrane architecture.

Key Experimental Protocols for Determining Phospholipid Asymmetry

The elucidation of phospholipid asymmetry was made possible by the development of clever experimental techniques that could selectively probe the outer leaflet of intact cells without disrupting the membrane's integrity. The two primary methods employed in these early studies were chemical labeling with membrane-impermeant reagents and enzymatic degradation using phospholipases.

Chemical Labeling with Trinitrobenzenesulfonic Acid (TNBS)

This method utilizes the fact that TNBS is a small, water-soluble molecule that cannot readily cross the cell membrane at low temperatures. It reacts with primary amino groups, such as those present in the headgroups of phosphatidylethanolamine (PE) and phosphatidylserine (PS). By comparing the amount of labeled PE and PS in intact cells versus lysed cells (ghosts), researchers could deduce the proportion of these phospholipids present in the outer leaflet.

Experimental Protocol: TNBS Labeling of Erythrocytes

-

Cell Preparation: Freshly drawn human erythrocytes are washed multiple times in an isotonic buffer (e.g., 130 mM NaCl, 20 mM Tris-HCl, pH 8.5) to remove plasma proteins and other contaminants. The cells are then resuspended in the same buffer to a known concentration.

-

Labeling Reaction: A freshly prepared solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) is added to the erythrocyte suspension to a final concentration of approximately 1-5 mM.

-

Incubation: The cell suspension is incubated at a low temperature (typically 4°C) for a defined period (e.g., 1-2 hours) with gentle agitation to prevent cell lysis. The low temperature is crucial to minimize the transmembrane movement of both the TNBS reagent and the phospholipids.

-

Quenching and Washing: The reaction is quenched by adding an excess of a primary amine-containing compound, such as glycine (B1666218) or Tris, which reacts with the remaining TNBS. The cells are then washed extensively with the isotonic buffer to remove unreacted TNBS and quenching agent.

-

Lipid Extraction: Lipids are extracted from the labeled erythrocytes using a standard procedure, such as the Bligh-Dyer method (chloroform:methanol:water).

-

Analysis: The extracted lipids are separated by two-dimensional thin-layer chromatography (TLC). The spots corresponding to PE, PS, and the TNBS-labeled derivatives are identified and quantified, typically by phosphate (B84403) analysis.

-

Comparison with Lysed Cells: The same procedure is carried out on erythrocyte ghosts (prepared by hypotonic lysis) to label all the PE and PS present in the membrane. The percentage of labeled aminophospholipids in intact cells compared to lysed cells provides the distribution in the outer leaflet.

Enzymatic Digestion with Phospholipase A2

This technique employs phospholipase A2, an enzyme that hydrolyzes the ester bond at the sn-2 position of glycerophospholipids. Crucially, the enzyme cannot penetrate the intact cell membrane. Therefore, when applied to intact erythrocytes, it can only digest the phospholipids present in the outer leaflet.

Experimental Protocol: Phospholipase A2 Digestion of Erythrocytes

-

Erythrocyte Preparation: Human erythrocytes are washed as described in the TNBS protocol and resuspended in a buffer suitable for phospholipase A2 activity (e.g., a buffer containing Ca²⁺, which is required by many phospholipases A2).

-

Enzyme Treatment: A purified preparation of phospholipase A2 (often from snake venom or pancreas) is added to the erythrocyte suspension. The concentration and incubation time are carefully optimized to achieve significant hydrolysis of outer leaflet phospholipids without causing cell lysis.

-

Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 1-2 hours) with gentle mixing.

-

Reaction Termination: The enzymatic reaction is stopped by adding a chelating agent such as EDTA, which sequesters the Ca²⁺ ions essential for phospholipase A2 activity.

-

Lipid Extraction and Analysis: Lipids are extracted from the treated cells, and the remaining intact phospholipids are separated and quantified using thin-layer chromatography and phosphate analysis. The degree of hydrolysis of each phospholipid class is then calculated.

-

Control Experiments: Control experiments are performed without the enzyme to account for any spontaneous lipid degradation. Additionally, the experiment is repeated on erythrocyte ghosts to confirm that all phospholipids are susceptible to digestion when both leaflets are accessible.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures and the early understanding of the signaling implications of phosphatidylserine asymmetry.

Figure 1: Experimental workflow for determining phospholipid asymmetry using TNBS labeling.

Figure 2: Experimental workflow for phospholipid asymmetry analysis using Phospholipase A2.

Figure 3: Early conceptualization of phosphatidylserine's role in signaling.

Early Insights into the Functional Significance of Phosphatidylserine Asymmetry

The discovery of the exclusive localization of PS on the inner leaflet of the plasma membrane immediately raised questions about its functional importance. Early research in the late 1970s and 1980s began to shed light on the critical roles of PS asymmetry and the consequences of its disruption.

Maintenance of Membrane Integrity and Stability

The distinct lipid compositions of the two leaflets contribute to differences in their physical properties, such as charge and fluidity. The concentration of negatively charged PS on the inner leaflet creates a significant negative surface charge on the cytoplasmic side of the membrane. This charge distribution was thought to be important for the proper interaction of the membrane with the cytoskeleton and for the localization and function of various peripheral membrane proteins.

A Signal for Apoptosis and Cellular Clearance

One of the most profound discoveries related to PS asymmetry was its role in apoptosis, or programmed cell death. In healthy cells, the strict sequestration of PS to the inner leaflet is actively maintained by enzymes called flippases. However, during apoptosis, this asymmetry is lost, and PS becomes exposed on the outer surface of the cell. This externalized PS acts as an "eat-me" signal, recognized by receptors on phagocytic cells, such as macrophages, leading to the swift and efficient clearance of the apoptotic cell. This process is crucial for preventing inflammation and maintaining tissue homeostasis.

Role in Blood Coagulation

In addition to its role in apoptosis, the exposure of PS on the surface of activated platelets was found to be a critical event in the blood coagulation cascade. The negatively charged surface provided by the exposed PS acts as a platform for the assembly of key clotting factors, leading to the generation of thrombin and the formation of a blood clot.

Conclusion

The early research on phosphatidylserine and cell membrane asymmetry laid the groundwork for our current understanding of the dynamic and highly regulated nature of biological membranes. The meticulous quantitative analyses and the development of innovative experimental techniques by pioneers in the field revealed a hidden layer of complexity in membrane organization. The discovery that phosphatidylserine is strictly sequestered to the inner leaflet in healthy cells and exposed during critical cellular processes like apoptosis and blood coagulation transformed our view of membrane lipids from passive structural components to active participants in cellular signaling. This foundational knowledge continues to be of immense importance in various fields, including cell biology, immunology, and the development of novel therapeutic strategies that target membrane asymmetry.

References

- 1. The asymmetric distribution of phospholipids in the human red cell membrane. A combined study using phospholipases and freeze-etch electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Unveiling the Ancient Language of Cell Life and Death: The Evolutionary Conservation of Phosphatidylserine's Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: Phosphatidylserine (B164497) (PS), a ubiquitous phospholipid, plays a deeply conserved and fundamental role in cellular signaling across the evolutionary spectrum. In healthy cells, it is strictly sequestered to the inner leaflet of the plasma membrane. However, its externalization acts as a potent, evolutionarily ancient "eat-me" signal, primarily triggering the silent clearance of apoptotic cells. This process is critical for tissue homeostasis and preventing inflammation. Beyond this canonical role, PS is a key player in hemostasis, providing a catalytic surface for blood coagulation cascades, and also serves as a crucial modulator of the immune system. This guide delves into the conserved functions of PS, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to provide a comprehensive resource for professionals in life sciences and drug development.

Introduction: Phosphatidylserine as a Universal Cellular Signal

Phosphatidylserine is a glycerophospholipid that constitutes a minor but vital component of eukaryotic cell membranes.[1][2] Its defining characteristic is its asymmetric distribution, being almost exclusively located on the cytoplasmic side of the plasma membrane in viable cells.[3][4] This asymmetry is actively maintained by ATP-dependent enzymes called flippases. The loss of this asymmetry, resulting in the exposure of PS on the cell's outer surface, is a hallmark of apoptosis and is a remarkably conserved phenomenon observed from nematodes to humans.[3] This externalized PS serves as a universal signal for the recognition and removal of dying cells by phagocytes, a process crucial for development, tissue turnover, and the resolution of inflammation.[5] Furthermore, the function of PS extends to critical physiological processes such as blood coagulation and immune regulation, highlighting its multifaceted and evolutionarily conserved importance.[6][7]

Data Presentation: A Quantitative Look at Phosphatidylserine Function

To facilitate a comparative understanding of PS function across different species and contexts, the following tables summarize key quantitative data.

Table 1: Phosphatidylserine Concentration in Cellular Membranes

| Organism/Cell Type | Membrane | Phosphatidylserine (% of Total Phospholipids) | Reference |

| Human Erythrocyte | Plasma Membrane | ~13-15% | [8][9] |

| Horse Erythrocyte | Plasma Membrane | ~12% | [9] |

| Pig Erythrocyte | Plasma Membrane | ~14% | [9] |

| Rabbit Erythrocyte | Plasma Membrane | ~14% | [9] |

| Rat Erythrocyte | Plasma Membrane | ~13% | [10] |

| Human Platelets | Plasma Membrane | ~10-15% | |

| Saccharomyces cerevisiae (Yeast) | Plasma Membrane | ~4% | [11] |

| Drosophila melanogaster (Fruit Fly) Cells | Plasma Membrane | Low to undetectable | |

| Sweet Potato (Ipomoea batatas) Leaves | Thylakoid Membrane | ~3% | [12] |

Table 2: Binding Affinities of Proteins to Phosphatidylserine

| Protein | Organism | Ligand | Dissociation Constant (Kd) | Reference |

| Annexin V | Human | Phosphatidylserine | ~0.5 nM | |

| TIM-1 (T-cell immunoglobulin and mucin domain-1) | Human | Phosphatidylserine | 0.35 ± 0.05 µM | [13] |

| TIM-3 (T-cell immunoglobulin and mucin domain-3) | Human | Phosphatidylserine | 9.7 ± 4.2 µM | [13] |

| TIM-4 (T-cell immunoglobulin and mucin domain-4) | Human | Phosphatidylserine | 0.77 ± 0.32 µM | [13] |

| Stabilin-2 | Human | Phosphatidylserine | High Affinity (Kd not specified) | [14][15] |

| BAI1 (Brain-specific angiogenesis inhibitor 1) | Human | Phosphatidylserine | High Affinity (Kd not specified) | [16][17] |

| Factor VIII | Human | Phosphatidylserine-containing nanodiscs | ~9 nM | |

| Protein Z | Human | Phosphatidylserine | ~48 µM |

Key Signaling Pathways Involving Phosphatidylserine

The externalization of PS initiates several critical signaling cascades. Below are graphical representations of these pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of PS function.

Annexin V Binding Assay for Apoptosis Detection

This protocol outlines the detection of externalized PS on apoptotic cells using fluorochrome-conjugated Annexin V.

Materials:

-

Fluorochrome-conjugated Annexin V (e.g., FITC, PE, APC)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Propidium Iodide (PI) or other viability dye (e.g., 7-AAD, DAPI)

-

Phosphate-Buffered Saline (PBS), cold

-

Cell suspension (1 x 10^5 to 1 x 10^6 cells/mL)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cell population using the desired method. Include appropriate negative (untreated) and positive controls.

-

Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After the incubation period, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells (due to membrane rupture without initial PS exposure)

In Vitro Phagocytosis Assay

This protocol describes a method to quantify the engulfment of apoptotic cells by phagocytes.

Materials:

-

Phagocytic cells (e.g., macrophages, dendritic cells)

-

Target cells (to be induced into apoptosis)

-

Apoptosis-inducing agent (e.g., staurosporine, UV irradiation)

-

Fluorescent labels for target cells (e.g., pHrodo, CFSE) and phagocytes (e.g., DAPI for nuclear staining)

-

Culture medium

-

PBS

-

Microplate reader or fluorescence microscope

Procedure:

-

Prepare Phagocytes: Plate phagocytic cells in a multi-well plate and culture until adherent and quiescent.

-

Prepare and Label Target Cells: Induce apoptosis in the target cell population. Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol. Wash the cells to remove excess dye.

-

Co-culture: Add the fluorescently labeled apoptotic cells to the phagocyte culture at a specific ratio (e.g., 5:1 apoptotic cells to phagocytes).

-

Incubation: Incubate the co-culture for a defined period (e.g., 1-3 hours) at 37°C to allow for phagocytosis.

-

Washing: Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.

-

Quantification:

-

Microscopy: Fix and stain the cells (e.g., with a nuclear stain for the phagocytes). Count the number of phagocytes that have engulfed one or more fluorescent target cells. The phagocytic index can be calculated as (number of phagocytes with engulfed cells / total number of phagocytes) x 100.

-

Flow Cytometry: Detach the phagocytes and analyze the fluorescence intensity. An increase in fluorescence in the phagocyte population indicates engulfment of the labeled target cells.

-

Prothrombinase Complex Assay (In Vitro)

This protocol provides a framework for measuring the activity of the prothrombinase complex on a PS-containing surface.

Materials:

-

Purified coagulation factors: Factor Xa, Factor Va, Prothrombin

-

Phospholipid vesicles containing phosphatidylserine (e.g., 25% PS, 75% PC)

-

Tris-buffered saline (TBS) with CaCl2

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Microplate reader

-

Stop solution (e.g., acetic acid)

Procedure:

-

Prepare Phospholipid Vesicles: Prepare small unilamellar vesicles containing a defined percentage of PS by extrusion or sonication.

-

Assemble the Prothrombinase Complex: In a microplate well, combine the PS-containing vesicles, Factor Va, and Factor Xa in TBS containing CaCl2. Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the complex to assemble on the vesicle surface.

-

Initiate the Reaction: Add prothrombin to the well to start the conversion to thrombin.

-

Measure Thrombin Activity: At timed intervals, take aliquots of the reaction mixture and add them to a separate well containing the chromogenic thrombin substrate.

-

Stop the Reaction: After a defined time, add a stop solution.

-

Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) using a microplate reader.

-

Calculate Thrombin Generation: The rate of change in absorbance is proportional to the amount of thrombin generated. Create a standard curve with known concentrations of thrombin to quantify the results.

Conclusion and Future Directions

The evolutionary conservation of phosphatidylserine's function as a key cellular signal underscores its fundamental importance in biology. From the simple "eat-me" signal in apoptosis to its intricate roles in hemostasis and immune modulation, the exposure of PS on the cell surface orchestrates a range of critical physiological responses. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate these processes.

Future research will likely focus on elucidating the finer details of PS recognition by its diverse array of receptors and the downstream signaling pathways they initiate. Understanding how different cell types in various organisms modulate PS exposure and recognition will be crucial. For drug development, targeting PS exposure or its recognition by specific receptors holds significant therapeutic potential in areas such as oncology (promoting anti-tumor immunity), autoimmune diseases (enhancing the clearance of apoptotic cells), and infectious diseases (preventing viral entry that mimics apoptosis). The continued investigation into the ancient and conserved language of phosphatidylserine promises to unlock new avenues for therapeutic intervention and a deeper understanding of cellular life and death.

References

- 1. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The distribution and function of phosphatidylserine in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]

- 4. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylserine is a global immunosuppressive signal in efferocytosis, infectious disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 7. The role of phosphatidylserine recognition receptors in multiple biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vertebrate Membrane Proteins: Structure, Function, and Insights from Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipid composition of the mammalian red cell membrane can be rationalized by a superlattice model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of phosphatidylserine in the localization of cell surface membrane proteins in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Involvement of Phosphatidylserine and Triacylglycerol in the Response of Sweet Potato Leaves to Salt Stress [frontiersin.org]

- 13. portlandpress.com [portlandpress.com]

- 14. STAB2 stabilin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Rapid cell corpse clearance by stabilin-2, a membrane phosphatidylserine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphatidylserine exposure modulates adhesion GPCR BAI1 (ADGRB1) signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Structure of Phosphatidylserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biochemical structure of phosphatidylserine (B164497) (PS), a critical anionic phospholipid in eukaryotic cell membranes. The document details its molecular architecture, key physicochemical properties, and its pivotal roles in cellular signaling. Furthermore, it outlines detailed experimental protocols for the extraction, analysis, and functional characterization of phosphatidylserine, designed to support advanced research and development applications.

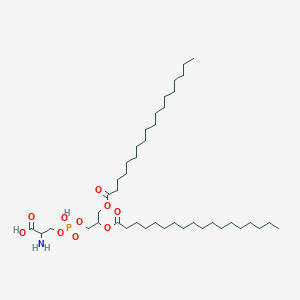

Core Biochemical Structure of Phosphatidylserine

Phosphatidylserine is a glycerophospholipid, a class of lipids that form the backbone of cellular membranes.[1][2] Its structure is characterized by a central glycerol (B35011) molecule esterified to two fatty acid chains at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position.[1][2] The defining feature of phosphatidylserine is the attachment of the amino acid L-serine to this phosphate group via a phosphodiester bond.[1][2] This composition imparts an amphipathic nature to the molecule, with a polar headgroup (serine and phosphate) and two nonpolar fatty acid tails.[1]

The fatty acid chains of phosphatidylserine can vary in length and degree of saturation, leading to a diverse range of molecular species.[1] This variability is crucial for modulating the fluidity and other physical properties of cell membranes.[1] In mammalian cells, phosphatidylserine is predominantly located in the inner leaflet of the plasma membrane, a distribution that is critical for its signaling functions.[2]

Physicochemical Properties of Phosphatidylserine

The unique structure of phosphatidylserine dictates its physicochemical properties, which are essential for its biological functions. These properties are influenced by the specific fatty acid composition of the molecule.

Quantitative Data Summary

The following table summarizes key quantitative data for several common phosphatidylserine species. This information is vital for researchers working on membrane biophysics, lipidomics, and drug delivery systems.

| Phosphatidylserine Species | Abbreviation | Molecular Weight ( g/mol ) | pKa (Carboxyl) | pKa (Amino) | Phase Transition Temp. (Tm) (°C) |

| 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine | DMPS (14:0/14:0) | ~697.8 | ~3.6 | ~9.8 | 35 |

| 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine | DPPS (16:0/16:0) | ~754.0 | ~3.6 | ~9.8 | 54 |

| 1,2-distearoyl-sn-glycero-3-phospho-L-serine | DSPS (18:0/18:0) | ~810.1 | ~3.6 | ~9.8 | 68 |

| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | DOPS (18:1/18:1) | ~806.1 | ~3.6 | ~9.8 | -11 |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | POPS (16:0/18:1) | ~780.0 | ~3.6 | ~9.8 | 14 |

Data compiled from multiple sources.[3][4]

Key Signaling Pathways Involving Phosphatidylserine

Phosphatidylserine's asymmetric distribution in the plasma membrane is actively maintained. Its translocation to the outer leaflet serves as a crucial signal in several physiological processes, most notably apoptosis. It also acts as a docking site and cofactor for various signaling proteins on the inner membrane leaflet.

Apoptosis

During the early stages of apoptosis, or programmed cell death, phosphatidylserine is externalized to the outer leaflet of the plasma membrane.[5] This exposed phosphatidylserine acts as an "eat-me" signal, recognized by phagocytic cells, leading to the clearance of the apoptotic cell without inducing an inflammatory response.[5]

Phosphatidylserine externalization during apoptosis.

Protein Kinase C (PKC) Activation

Phosphatidylserine is an essential cofactor for the activation of conventional and novel isoforms of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways.[6] PKC translocates from the cytosol to the plasma membrane, where it interacts with phosphatidylserine, diacylglycerol (DAG), and Ca2+ for full activation.[6]

Role of Phosphatidylserine in PKC activation.

Akt Signaling Pathway

The activation of the serine/threonine kinase Akt (Protein Kinase B) is also modulated by phosphatidylserine.[7] While Akt activation is primarily dependent on phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), phosphatidylserine promotes the binding of Akt to PIP3 and facilitates the conformational changes required for its full phosphorylation and activation.[7][8]

Phosphatidylserine as a modulator of Akt activation.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of phosphatidylserine, as well as a functional assay for its role in apoptosis.

Extraction of Phosphatidylserine from Brain Tissue (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[9][10][11][12][13]

Materials:

-

Brain tissue

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenize the brain tissue with a chloroform:methanol (2:1, v/v) mixture to a final volume 20 times that of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[9]

-

Agitate the homogenate for 15-20 minutes at room temperature.[9]

-

Separate the liquid phase by filtration or centrifugation.[9]

-

Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution.[9]

-

Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.[9]

-

Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.[9]

-

Evaporate the chloroform phase to dryness under a vacuum using a rotary evaporator or under a stream of nitrogen.[9]

-

The dried lipid extract can be stored under nitrogen at -20°C for further analysis.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying different phospholipid classes, including phosphatidylserine.[14][15][16]

Materials:

-

Lipid extract

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Silica (B1680970) column (e.g., 4.6 mm x 250 mm, 5 µm)[14]

-

Mobile phase solvents (e.g., n-hexane, isopropanol, 1% phosphoric acid in water)[14]

Procedure:

-

Dissolve the dried lipid extract in a suitable solvent (e.g., chloroform or the initial mobile phase).[14]

-

Set up the HPLC system with a silica column.[14]

-

Equilibrate the column with the initial mobile phase. A common mobile phase for phosphatidylserine separation is a mixture of n-hexane:isopropanol:1% phosphoric acid in water (e.g., 25:70:5, v/v/v) for isocratic elution.[14]

-

Inject the sample onto the column.

-

Run the separation isocratically or with a gradient elution as needed to resolve different lipid species.

-

Detect the eluting phosphatidylserine using a UV detector at a low wavelength (e.g., 205 nm) or an ELSD.[14]

-

Quantify the phosphatidylserine peak by comparing its area to that of a known standard.

Structural Characterization by Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive and specific method for the identification and structural elucidation of phosphatidylserine molecular species.[17][18][19][20]

Procedure:

-

Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

-

Perform the HPLC separation as described above.

-

Analyze the eluting compounds in negative ion mode, as phosphatidylserine readily forms [M-H]⁻ ions.[19]

-

In MS1 mode, identify the precursor ions corresponding to the different phosphatidylserine molecular species based on their mass-to-charge ratio (m/z).

-

Perform tandem MS (MS/MS) on the precursor ions to obtain fragmentation patterns.

-

Characteristic fragment ions for phosphatidylserine include the neutral loss of the serine headgroup (87 Da) and the ions corresponding to the individual fatty acyl chains.[17][20]

-

Identify the specific fatty acid composition of each phosphatidylserine species based on the observed fragment ions.

Functional Assay: Detection of Apoptosis using Annexin V Staining

This assay detects the externalization of phosphatidylserine, a hallmark of early apoptosis.[3][5][6][7][21]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Annexin V conjugated to a fluorophore (e.g., FITC)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[7]

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells using an appropriate stimulus. Include a negative control of untreated cells.

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation.[3]

-

Wash the cells once with cold 1X PBS.[3]

-

Resuspend the cells in 100 µL of 1X Binding Buffer per sample.[3]

-

Add 5 µL of Annexin V-FITC and 1-2 µL of PI to the cell suspension.[3][6]

-

Incubate for 15-20 minutes at room temperature in the dark.[3][7]

-

Add 400 µL of 1X Binding Buffer to each tube.[3]

-

Analyze the cells by flow cytometry.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments for the comprehensive analysis of phosphatidylserine and its role in apoptosis.

Workflow for phosphatidylserine analysis.

Workflow for apoptosis detection via PS externalization.

References

- 1. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 2. Phosphatidylserine - Wikipedia [en.wikipedia.org]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. Initial step of pH-jump-induced lamellar to bicontinuous cubic phase transition in dioleoylphosphatidylserine/monoolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 10. mmpc.org [mmpc.org]

- 11. Lipid extraction by folch method | PPTX [slideshare.net]

- 12. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 13. repository.seafdec.org [repository.seafdec.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. remedypublications.com [remedypublications.com]

- 17. Profile of Phosphatidylserine Modifications under Nitroxidative Stress Conditions Using a Liquid Chromatography-Mass Spectrometry Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. sfrbm.org [sfrbm.org]

- 20. researchgate.net [researchgate.net]

- 21. kumc.edu [kumc.edu]

Phosphatidylserine's "Eat-Me" Signal: A Technical Guide to Phagocytosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of phosphatidylserine (B164497) (PS) as an "eat-me" signal for the phagocytic clearance of apoptotic cells. We will delve into the molecular mechanisms of PS exposure, its recognition by phagocytes through a variety of receptor systems, and the intricate signaling cascades that orchestrate this essential biological process. This guide provides quantitative data, detailed experimental protocols, and visual representations of the key pathways to support research and development in this field.

The "Eat-Me" Signal: Exposure of Phosphatidylserine

In healthy cells, the plasma membrane exhibits a tightly regulated asymmetric distribution of phospholipids. Phosphatidylserine is predominantly sequestered to the inner leaflet by the action of ATP-dependent aminophospholipid translocases (flippases). During the early stages of apoptosis, this asymmetry is lost. This process is a result of two coordinated events: the inactivation of flippases and the activation of phospholipid scramblases. This enzymatic activity randomizes the distribution of phospholipids, leading to the exposure of PS on the outer leaflet of the plasma membrane.[1][2] This externalized PS serves as a potent "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes.[3][4]

Recognition of the "Eat-Me" Signal: Phagocytic Receptors

Phagocytes utilize a sophisticated repertoire of receptors to recognize exposed PS on apoptotic cells. This recognition can occur through direct binding to PS or indirectly through soluble bridging molecules that opsonize the apoptotic cell.

Indirect Recognition via Bridging Molecules

Several soluble proteins act as opsonins by binding to PS on the apoptotic cell surface and simultaneously engaging receptors on the phagocyte.

-

Growth Arrest-Specific 6 (Gas6) and Protein S (ProS1): These vitamin K-dependent proteins bind to PS via their N-terminal gamma-carboxyglutamic acid (Gla) domains.[5][6] Their C-terminal domains then engage the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases on the phagocyte surface.[7][8][9] Gas6 can bind to all three TAM receptors, whereas Protein S primarily interacts with Tyro3 and Mer.[5][10]

-

Milk Fat Globule-EGF Factor 8 (MFG-E8): This secreted glycoprotein (B1211001) binds to PS on apoptotic cells and bridges them to phagocytes by interacting with αvβ3 and αvβ5 integrins.[11][12][13]

Direct Recognition of Phosphatidylserine

A number of transmembrane receptors on phagocytes can directly bind to exposed PS.

-

T-cell Immunoglobulin and Mucin domain-containing (TIM) proteins: TIM-1 and TIM-4 are expressed on various immune cells and directly recognize PS, playing a role in the tethering and engulfment of apoptotic cells.[4][14]

-

Brain-Specific Angiogenesis Inhibitor 1 (BAI1): This adhesion G protein-coupled receptor recognizes PS through its thrombospondin type 1 repeats.[2][15]

-

CD300 family: CD300a, an inhibitory receptor, has been shown to bind to PS and phosphatidylethanolamine (B1630911) (PE) on apoptotic cells, modulating the phagocytic response.[16][17][18]

-

Stabilin-1 and Stabilin-2: These large transmembrane scavenger receptors are involved in the clearance of apoptotic cells by directly binding to PS.[19]

Quantitative Data: Binding Affinities and Concentrations

The following tables summarize key quantitative data related to the interaction of PS with its recognition machinery.

| Interacting Molecules | Dissociation Constant (Kd) | Cell/System | Reference |

| Human MFG-E8 & Phosphatidylserine | 20 nM | In vitro ELISA | [17] |

| Soluble RAGE (sRAGE) & Phosphatidylserine | 0.563 μM | Surface Plasmon Resonance (Biacore) | [19] |

| Annexin V & Phosphatidylserine | Nanomolar range | General Literature | [20] |

| Gas6 & Axl | < 1.0 nM | NIH 3T3-based cell lines | [21] |

| Gas6 & Mer | 15-50 nM | HEK293T cells | [21] |

| Gas6 & Tyro3 | 15-50 nM | HEK293T cells | [21] |

| Protein S & Mer | 15-50 nM | HEK293T cells | [21] |

| Protein S & Tyro3 | 15-50 nM | HEK293T cells | [21] |

| Protein S & Phosphatidylserine | 20-40 nM | HEK293T cells | [21] |

| Gas6 & Phosphatidylserine | 20-40 nM | HEK293T cells | [21] |

| Molecule | Concentration | Location/Condition | Reference |

| Gas6 | 20-50 ng/mL (0.25 nmol/L) | Human Plasma | [4] |

| Protein S | 346 nmol/L | Human Plasma | [4] |

Signaling Pathways in PS-Mediated Phagocytosis

The engagement of PS receptors initiates intracellular signaling cascades that culminate in the cytoskeletal rearrangements necessary for engulfment.

TAM Receptor Signaling

Binding of Gas6 or Protein S to TAM receptors leads to receptor dimerization and autophosphorylation, initiating downstream signaling. This cascade involves the activation of phosphoinositide 3-kinase (PI3K), phospholipase C gamma (PLCγ), and the small GTPase Rac1, which is a key regulator of actin polymerization and phagocytic cup formation.[1][21][22]

References

- 1. researchgate.net [researchgate.net]

- 2. CD300a: An Innate Immune Checkpoint Shaping Tumor Immunity and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CD300a Receptor Blocking Enhances Early Clearance of Leishmania donovani From Its Mammalian Host Through Modulation of Effector Functions of Phagocytic and Antigen Experienced T Cells [frontiersin.org]

- 4. Putting the brakes on phagocytosis: “don't‐eat‐me” signaling in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Requirement of Gamma-Carboxyglutamic Acid Modification and Phosphatidylserine Binding for the Activation of Tyro3, Axl, and Mertk Receptors by Growth Arrest-Specific 6 [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

- 9. Differential TAM receptor–ligand–phospholipid interactions delimit differential TAM bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phagocytic Integrins: Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of phosphatidylserine as a ligand for the CD300a immunoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human CD300a binds to phosphatidylethanolamine and phosphatidylserine, and modulates the phagocytosis of dead cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas6, a ligand for the receptor protein-tyrosine kinase Tyro-3, is widely expressed in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structural basis for Gas6–Axl signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Human CD300a binds to phosphatidylethanolamine and phosphatidylserine, and modulates the phagocytosis of dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Mouse macrophages show different requirements for phosphatidylserine receptor Tim4 in efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Tim-4 in Health and Disease: Friend or Foe? [frontiersin.org]

The Uneven World of Phosphatidylserine: A Technical Guide to its Distribution in Cellular Landscapes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylserine (B164497) (PS), a glycerophospholipid vital for cellular function, exhibits a highly regulated and asymmetric distribution within eukaryotic cells. In healthy, quiescent cells, PS is predominantly sequestered to the inner leaflet of the plasma membrane, contributing to the membrane's charge and serving as a docking site for various signaling proteins.[1][2] However, the translocation of PS to the outer leaflet is a critical signaling event, most notably as an "eat-me" signal on apoptotic cells, triggering their clearance by phagocytes.[3][4] This tightly controlled distribution is crucial for maintaining cellular homeostasis and orchestrating physiological processes ranging from blood coagulation to synaptic pruning.[4][5] Understanding the nuances of PS distribution across different cell types and organelles is paramount for researchers in fields such as apoptosis, immunology, neuroscience, and cancer biology, as well as for professionals involved in drug development targeting these pathways.

This in-depth technical guide explores the distribution of phosphatidylserine in various cell types, providing quantitative data, detailed experimental protocols for its detection, and visualizations of the key signaling pathways and experimental workflows involved in its dynamic localization.

Quantitative Distribution of Phosphatidylserine

The concentration of phosphatidylserine varies significantly between different cell types, organelles, and even between the leaflets of a single membrane. The following tables summarize the available quantitative data on PS distribution.

| Membrane/Organelle | Phosphatidylserine Content (% of Total Phospholipids) | Reference(s) |

| Plasma Membrane (Overall) | 10 - 15% | [6] |

| - Inner Leaflet | Almost exclusively located here in healthy cells.[1][3][4] | [1][3][4] |

| - Outer Leaflet | Less than 10% in healthy cells.[3] | [3] |

| Endoplasmic Reticulum | ~4% | [6] |

| Mitochondria | ~1% | [6] |

| Human Cerebral Cortex | 13 - 15% | [3] |

| Brain White Matter and Myelin | 16.0 - 21.1% | [7] |

| Cell Type | Specific Distribution Details | Reference(s) |

| Neurons | High concentrations, particularly in the brain.[7][8] PS plays a role in neuronal survival, neurite growth, and synaptogenesis.[3] Docosahexaenoic acid (DHA) enrichment specifically increases total PS levels in neuronal cells.[9] | [3][7][8][9] |

| Glial Cells | The total glial fraction is approximately twice as rich in phospholipids (B1166683) as the neuronal fraction.[10] Astrocytes are suggested to be a major site of PS synthesis in some brain regions.[8] | [8][10] |

| Erythrocytes (Red Blood Cells) | Asymmetric distribution is well-established, with virtually all PS in the inner leaflet in healthy cells.[1] | [1] |

| Platelets | Upon activation, PS is rapidly exposed on the outer leaflet, initiating the blood coagulation cascade.[4] | [4] |

| Lymphocytes | During apoptosis, PS is externalized, marking the cells for phagocytosis.[11] | [11] |

| Tumor Cells | Some tumor cells exhibit increased exposure of PS on their outer leaflet compared to their non-tumorigenic counterparts.[9] | [9] |

Experimental Protocols for Detecting Phosphatidylserine

The detection and quantification of phosphatidylserine, particularly its exposure on the cell surface, are fundamental techniques in many areas of cell biology research. Below are detailed methodologies for key experiments.

Annexin V Staining for Flow Cytometry

This is the most common method for detecting PS externalization on apoptotic cells. Annexin V is a protein that has a high affinity for PS in the presence of calcium.

Materials:

-

Annexin V conjugated to a fluorophore (e.g., FITC, PE, APC)

-

Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) for viability staining

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension (1-5 x 10⁵ cells per sample)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells using the desired method. Include a negative control (untreated cells) and a positive control.

-

Harvest the cells (for adherent cells, use a gentle dissociation method to minimize membrane damage) and collect them by centrifugation.

-

Wash the cells once with cold PBS and centrifuge.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of fluorophore-conjugated Annexin V to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12][13]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of PI or 7-AAD solution immediately before analysis.

-

Analyze the samples on a flow cytometer within one hour.[13]

Data Interpretation:

-

Annexin V- / PI- : Live, healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to membrane rupture without PS externalization)

Fluorescence Microscopy for Visualizing Phosphatidylserine

Fluorescence microscopy allows for the direct visualization of PS distribution on individual cells.

Materials:

-

Fluorophore-conjugated Annexin V or other PS-binding probes (e.g., P-IID)[14]

-

Nuclear stain (e.g., DAPI or Hoechst)

-

1X Binding Buffer

-

Cells grown on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filters

Procedure for Adherent Cells:

-

Culture cells on coverslips to the desired confluency.

-

Induce apoptosis as required.

-

Wash the cells twice with ice-cold PBS.[13]

-

Incubate the cells with 500 µL of 1X Binding Buffer.[13]

-

Add 5 µL of fluorophore-conjugated Annexin V and a nuclear stain to the coverslip.

-

Gently rock the coverslip and incubate for 15 minutes at room temperature in the dark.[13]

-

Image the cells directly under a fluorescence microscope.

Procedure for Suspension Cells:

-

Harvest and wash the cells as described for flow cytometry.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of fluorophore-conjugated Annexin V and a nuclear stain.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add the cell suspension to a microscope slide, place a coverslip on top, and image.[13]

Lipid Extraction and Mass Spectrometry for Quantitative Analysis

For a comprehensive and quantitative analysis of the entire lipidome, including all PS species, mass spectrometry is the gold standard.

Materials:

-

Cell or tissue samples

-

Solvents for lipid extraction (e.g., Chloroform:Methanol (B129727) mixture, or Methanol:Methyl-tert-butyl ether (MTBE) mixture)[15][16]

-

Internal lipid standards

-

Nitrogen gas for drying

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure (General Overview):

-

Homogenization: Homogenize cell or tissue samples in an appropriate buffer on ice.

-

Lipid Extraction:

-

Folch Method: Add a chloroform:methanol (2:1, v/v) mixture to the homogenate. Vortex and incubate. Add water to induce phase separation. The lower organic phase contains the lipids.[17]

-

Matyash (MTBE) Method: Add ice-cold methanol to the sample, followed by MTBE. Vortex and sonicate. Add water to induce phase separation. The upper organic phase contains the lipids.[16]

-

-

Drying and Reconstitution: Collect the organic phase and dry it under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.[15]

-

LC-MS Analysis: Inject the sample into the LC-MS system. The lipids are separated by liquid chromatography and then ionized and detected by the mass spectrometer. Specific precursor ion or neutral loss scans can be used to identify and quantify PS species.[18]

Visualizing Phosphatidylserine-Related Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to phosphatidylserine.

References

- 1. Structure of the Plasma Membrane - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The distribution and function of phosphatidylserine in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylserine - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Please eat (only part) of me: synaptic phosphatidylserine cues microglia to feast: Two new studies identify how a common apoptotic cell flag is used to sculpt neural circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution, dynamics and functional roles of phosphatidylserine within the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phosphatidylserine, inflammation, and central nervous system diseases [frontiersin.org]

- 8. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal specific increase of phosphatidylserine by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative study of phospholipids in the neurons and glial cells of the brains of mammals, birds and reptiles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of phosphatidylserine exposure, a phagocyte recognition signal, on apoptotic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Annexin V-PE Kit Protocol [hellobio.com]

- 14. Detection of cell-surface phosphatidylserine using the fluorogenic probe P-IID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uab.edu [uab.edu]

A Historical Perspective on the Discovery of Phosphatidylserine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylserine (B164497) (PS), a crucial phospholipid component of eukaryotic cell membranes, plays a vital role in a myriad of cellular processes, including signal transduction, apoptosis, and neurotransmission. Its discovery and characterization represent a significant milestone in the field of lipid biochemistry. This technical guide provides a detailed historical perspective on the seminal work that led to the identification and initial understanding of phosphatidylserine, with a focus on the pioneering research conducted in the 1940s. We will delve into the experimental protocols of the era, present the initial quantitative findings, and illustrate the early conceptualization of its metabolic pathways.

The Dawn of a Discovery: Unraveling the "Cephalin" Complex

In the early 20th century, the term "cephalin" was used to describe a crude mixture of phospholipids (B1166683) extracted from brain tissue. It was widely believed to be composed primarily of phosphatidylethanolamine (B1630911). However, the true complexity of this fraction remained largely unknown until the groundbreaking work of Dr. Jordi Folch and his colleagues.

The pivotal moment in the discovery of phosphatidylserine came in 1941 when Folch and Schneider published their findings on a previously unidentified amino acid constituent of ox brain cephalin (B164500).[1][2] This was a revolutionary concept at the time, as the presence of an amino acid as a fundamental component of a lipid molecule was met with considerable skepticism.

Key Experiments in the Isolation and Characterization of Phosphatidylserine

The initial isolation and characterization of phosphatidylserine were arduous processes, relying on the analytical techniques available in the 1940s. The following sections detail the methodologies employed by Folch and his team, providing insight into the ingenuity and meticulousness of their work.

Experimental Protocols

1. Initial Extraction of Brain Lipids (Adapted from Folch, 1942)

The foundational step in isolating phosphatidylserine was the extraction of total lipids from brain tissue. The "Folch method," though refined over the years, has its roots in these early experiments.

-

Tissue Preparation: Fresh brain tissue (from ox or other sources) was meticulously dissected, cleared of meninges and blood vessels, and weighed.

-

Homogenization: The tissue was then homogenized in a mixture of chloroform (B151607) and methanol. A common ratio used was 2:1 (v/v) of chloroform to methanol. This solvent mixture was effective in disrupting the cell membranes and solubilizing the lipids.

-

Filtration: The homogenate was filtered to remove the insoluble protein and other cellular debris. The resulting filtrate contained the total lipid extract.

-

Washing: The lipid extract was then "washed" with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants such as sugars and amino acids. This step was crucial for obtaining a purified lipid fraction. The mixture would separate into two phases, with the lower chloroform phase containing the purified lipids.

2. Fractionation of Cephalin and Isolation of Phosphatidylserine (Adapted from Folch, 1942)

Folch's key contribution was the further fractionation of the cephalin component to isolate the novel serine-containing phospholipid.

-

Precipitation: The crude cephalin fraction was precipitated from the total lipid extract using acetone.

-

Differential Solubility: The cephalin precipitate was then subjected to a series of extractions with different alcohol solvents (e.g., ethanol, methanol) at varying temperatures. This process exploited the differential solubility of the various phospholipid components within the cephalin mixture.

-

Crystallization: Through careful manipulation of solvents and temperature, Folch was able to induce the crystallization of a fraction that was highly enriched in the serine-containing phospholipid.

-

Purification: The crystalline material was further purified by repeated recrystallization steps until a consistent composition was achieved.

3. Characterization of the Isolated Phospholipid

Once a purified fraction was obtained, the next challenge was to determine its chemical composition. The analytical methods of the 1940s were laborious and required significant amounts of sample.

-

Elemental Analysis: The purified compound was subjected to elemental analysis to determine the percentage of carbon, hydrogen, nitrogen, and phosphorus. The presence of nitrogen was a key indicator of a non-traditional lipid component.

-

Hydrolysis: The phospholipid was hydrolyzed using strong acids (e.g., HCl) to break it down into its constituent components: fatty acids, glycerol, phosphoric acid, and the novel nitrogenous compound.

-

Identification of Serine: The water-soluble fraction from the hydrolysis was then analyzed for the presence of amino acids. Folch and his colleagues were able to identify the amino acid as serine through classical chemical tests and comparison with authentic serine samples. This was the definitive evidence for the existence of phosphatidylserine.

-

Fatty Acid Analysis: The fatty acid composition was determined through techniques such as saponification followed by titration to determine the average molecular weight of the fatty acids.

Data Presentation

The early quantitative data on phosphatidylserine was instrumental in establishing it as a significant component of brain lipids. The following tables summarize the initial findings as reported in the historical literature.

| Parameter | Value | Source |

| Phosphatidylserine Content in Ox Brain Cephalin | ||

| Percentage of total cephalin phosphorus | ~15-20% | Folch, 1942 |

| Distribution of Phospholipids in Ox Brain (Approximate % of total lipid phosphorus) | ||

| Cephalin (total) | ~40-50% | Folch, 1942 |

| - Phosphatidylserine | ~6-10% | Folch, 1942 |

| - Phosphatidylethanolamine | ~20-25% | Folch, 1942 |

| Lecithin (Phosphatidylcholine) | ~25-30% | Folch, 1942 |

| Sphingomyelin | ~15-20% | Folch, 1942 |

Note: The values presented are approximations based on the analytical techniques of the era and may differ from modern analyses.

Mandatory Visualization

Experimental Workflow for the Isolation of Phosphatidylserine (circa 1940s)

Early Hypothesis of Phosphatidylserine Biosynthesis